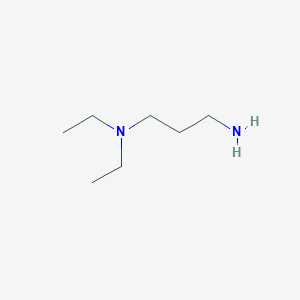

3-(Diethylamino)propylamine

Descripción

Significance of Aliphatic Diamines in Advanced Chemical Systems

Aliphatic diamines are a class of organic compounds that are foundational to many advanced chemical systems. Their utility stems from the presence of two amino groups, which can participate in a wide range of chemical reactions. These compounds are crucial as building blocks in the synthesis of polymers, as curing agents for resins, and as ligands in coordination chemistry. The presence of two reactive sites allows for the formation of complex, cross-linked structures, which are essential for creating materials with enhanced mechanical and thermal properties.

Overview of 3-(Diethylamino)propylamine as a Functional Amine

This compound, also known as N,N-diethyl-1,3-propanediamine, is distinguished by its dual functionality. The primary amine group provides a site for reactions such as amidation and imine formation, while the tertiary amine group can act as a base or a nucleophile. This dual nature allows DEAPA to be used in a variety of applications, including as a hardener for epoxy resins, a building block in the pigment and personal care industries, and in pH-responsive drug delivery systems. basf.com The different basicities of the two amine groups, with the tertiary amine being more basic, also play a critical role in its chemical behavior and applications.

Scope and Research Trajectories of this compound Studies

Current research on this compound is broad and covers several areas of interest. In materials science, studies are focused on its use in developing new epoxy resin systems with improved thermal stability and mechanical strength. Research is also being conducted on its application in polymer-dispersed liquid crystal (PDLC) films, where it is used as a hardener to enhance the stability and durability of these materials. researchgate.net In the field of nanotechnology, DEAPA is being explored for the preparation of biocompatible nanoparticles for drug delivery and gene silencing applications. sigmaaldrich.comlookchem.com Furthermore, its potential use in CO2 capture technologies is being investigated due to its ability to react with carbon dioxide. researchgate.netacs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N',N'-diethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-3-9(4-2)7-5-6-8/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHMWDJIBGVPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059303 | |

| Record name | 1,3-Propanediamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-diethylaminopropylamine appears as a water-white liquid with a fishlike odor. May be very irritating to skin and eyes. Used to make other chemicals and as a component of adhesives., Liquid, Colorless liquid with a fishy odor; [CAMEO] | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyltrimethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

138 °F (NFPA, 2010) | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

104-78-9 | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyltrimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB92D3RAVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies Utilizing 3 Diethylamino Propylamine and Its Derivatives

Methodologies for Preparing DEAPA-Containing Materials

DEAPA is frequently used as a modification agent to introduce diethylaminopropyl groups onto various polymer backbones. This functionalization is typically achieved by forming amide linkages with carboxylic acid groups or by reacting with other suitable functional moieties on the polymer.

Synthesis of Biocompatible Polyampholyte-Coated Magnetite Nanoparticles (PAMNPs)

A significant application of DEAPA is in the surface modification of nanoparticles to create materials with tailored properties for biomedical applications. lookchem.comsigmaaldrich.com Polyampholyte-coated magnetite nanoparticles (PAMNPs) are synthesized by transforming an anionic polymer shell into a zwitterionic-like polyampholyte shell through the introduction of DEAPA. nih.gov

The synthesis begins with magnetite nanoparticles coated with poly(acrylic acid) (PAA). nih.govmdpi.com The abundant carboxyl groups on the PAA shell are then partially reacted with the primary amine of 3-(Diethylamino)propylamine. acs.org This amidation reaction is typically facilitated by carbodiimide (B86325) chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a carboxyl-activating agent and N-hydroxysuccinimide (NHS) to form a more stable intermediate, which then reacts with DEAPA. nih.gov The resulting coating contains both the unreacted carboxylic acid groups from PAA and the newly introduced tertiary amine groups from DEAPA, creating a polyampholyte structure. nih.govacs.org This zwitterionic-like surface has been shown to reduce non-specific protein adsorption, a desirable property for materials used in complex biological environments. acs.org

Table 1: Key Components in PAMNP Synthesis

| Component | Role |

|---|---|

| Magnetite Nanoparticles | Core material |

| Poly(acrylic acid) (PAA) | Anionic coating with carboxyl groups |

| This compound (DEAPA) | Modifying agent, introduces tertiary amine groups |

Grafting of Hyaluronic Acid with 3-Diethylaminopropyl (DEAP) Groups for Nanoparticle Formation

Hyaluronic acid (HA), a naturally occurring polysaccharide, can be functionalized with DEAPA to form HA-g-DEAP nanoparticles for applications such as drug delivery. lookchem.comsigmaaldrich.com The grafting process leverages the carboxyl groups present on the D-glucuronic acid units of the HA backbone. mdpi.com

The synthesis involves the formation of an amide bond between the carboxylic acid of HA and the primary amine of DEAPA. lookchem.comsigmaaldrich.com Similar to the preparation of PAMNPs, this reaction is commonly achieved using carbodiimide coupling agents like EDC in combination with NHS. mdpi.comresearchgate.net The EDC activates the carboxyl groups of HA, which then react with NHS to form a more stable amine-reactive ester. Subsequent introduction of DEAPA leads to the formation of a stable amide linkage, grafting the 3-diethylaminopropyl (DEAP) side chains onto the hyaluronic acid backbone. mdpi.comgoogle.com This modification introduces cationic tertiary amine groups to the polysaccharide, enabling it to interact with anionic molecules and self-assemble into nanoparticles.

Modification of Poly(vinyl alcohol) (PVA) with DEAPA for Polymeric Systems

Poly(vinyl alcohol) (PVA) is a hydrophilic polymer whose hydroxyl groups can be modified to create functional materials. DEAPA-modified PVA has been developed as a non-viral vector for siRNA delivery in gene silencing applications. nih.govcenmed.com

The synthesis of DEAPA-PVA involves activating the hydroxyl groups along the PVA backbone, followed by a reaction with the primary amine of DEAPA. nih.gov A common method uses 1,1'-Carbonyldiimidazole (CDI) as the activating agent. nih.gov In this "CDI chemistry" approach, CDI reacts with the hydroxyl groups of PVA to form an imidazole (B134444) carbamate (B1207046) intermediate. This intermediate is then susceptible to nucleophilic substitution by the primary amine of DEAPA, resulting in the formation of a carbamate linkage and grafting the DEAPA moieties onto the PVA backbone. nih.govresearchgate.net The degree of amine substitution can be controlled, which is crucial as it directly influences the polymer's ability to complex with and protect siRNA. nih.gov Research has shown that a substitution degree of approximately 30% of the hydroxyl groups results in efficient gene silencing. nih.gov

Polymerization Techniques for DEAPA-Derived Monomers

Instead of using DEAPA as a post-polymerization modification agent, it can be used to first synthesize a monomer, which is then polymerized. A key example is N-[3-(diethylamino)propyl]methacrylamide (DEAPMA), a pH-responsive monomer.

Free Radical Polymerization of N-[3-(diethylamino)propyl]methacrylamide (DEAPMA)

Conventional free radical polymerization is a common method for synthesizing poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA). nih.gov This technique typically involves dissolving the DEAPMA monomer in a suitable solvent, such as toluene, along with a free-radical initiator. nih.gov A common initiator is azobisisobutyronitrile (AIBN). acs.org

The process is initiated by heating the reaction mixture, which causes the thermal decomposition of the initiator into primary radicals. nih.govacs.org These radicals then attack the double bond of the DEAPMA monomer, starting the propagation of polymer chains. The polymerization proceeds until termination reactions occur. The resulting polymer is then isolated, often by precipitation in a non-solvent like cold hexane, and dried. nih.gov While effective for producing high molecular weight polymers, free radical polymerization offers limited control over the polymer's molecular weight distribution (polydispersity) and architecture. nih.govresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of DEAPMA

For applications requiring well-defined polymers with controlled molecular weights and narrow polydispersity indices (Đ), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the preferred method. nih.govnih.gov RAFT is a form of living radical polymerization that allows for precise control over the final polymer structure.

The RAFT polymerization of DEAPMA involves the standard components of a radical polymerization (monomer, initiator) plus a key component known as a RAFT agent or chain transfer agent (CTA). rsc.orgrsc.org The CTA reversibly deactivates the growing polymer chains, establishing an equilibrium between active (propagating) and dormant chains. This process allows all chains to grow at a similar rate, resulting in polymers with low Đ values (typically < 1.2). researchgate.net The polymerization of DEAPMA via aqueous RAFT has been used to prepare polymers with precise molecular weight control for biomedical applications. nih.gov The choice of CTA is critical for achieving good control over the polymerization of amine-containing methacrylamides like DEAPMA. rsc.orgresearchgate.net

Table 2: Comparison of Polymerization Techniques for DEAPMA

| Feature | Free Radical Polymerization | RAFT Polymerization |

|---|---|---|

| Control over MW | Poor | High |

| Polydispersity (Đ) | Broad | Narrow (typically < 1.2) |

| Key Components | Monomer, Initiator | Monomer, Initiator, RAFT Agent (CTA) |

| Polymer Architecture | Simple (linear, branched) | Complex (block, star, gradient) possible |

Surface Functionalization of Cellulose-Based Materials

The modification of cellulose-based material surfaces is a critical area of research, aiming to impart new functionalities and enhance material performance for a variety of applications. One of the most abundant and sustainable biopolymers, cellulose (B213188), in its microfibrillated form (MFC), offers a high surface area and a network of hydroxyl groups that are amenable to chemical alteration. kompozit.org.tr The introduction of specific chemical moieties can alter the surface properties of MFC, such as its charge, reactivity, and compatibility with other materials. kompozit.org.tr Cationic modification, in particular, is a significant strategy to broaden the applicability of MFC in fields requiring interaction with anionic substances. researchgate.net

Introduction of Cationic Groups onto Microfibrillated Cellulose (MFC)

The introduction of positive charges onto the surface of microfibrillated cellulose is a key strategy for developing advanced functional materials. researchgate.net This cationization can be achieved through various chemical pathways, one of which involves the use of diamines like this compound. lookchem.comsigmaaldrich.comchemdad.comcenmed.com This process leverages the reactivity of the amine groups to form stable linkages with the cellulose backbone, thereby imparting a cationic character to the MFC.

One documented method for this functionalization involves a two-step process. researchgate.net Initially, the surface hydroxyl groups of the MFC are reacted with a bifunctional linker molecule, such as hexamethylene diisocyanate. researchgate.net This step results in an isocyanate-coated MFC. The isocyanate groups are highly reactive towards nucleophiles, such as the primary amine group of this compound. researchgate.net

In the subsequent step, the isocyanate-functionalized MFC is treated with this compound. researchgate.net The primary amine of the this compound molecule reacts with the isocyanate groups on the MFC surface, forming a urea (B33335) linkage. researchgate.net The tertiary amine group at the other end of the molecule remains intact and, under appropriate pH conditions, can be protonated to carry a positive charge. This reaction effectively grafts the diethylaminopropyl moiety onto the cellulose surface, introducing cationic sites. researchgate.net

Research findings indicate that this reaction is typically performed in an organic solvent, such as dry tetrahydrofuran (B95107) (THF), to ensure the dispersion of the MFC and the solubility of the reagents. researchgate.net The reaction temperature is moderately elevated, for instance to 50°C, to facilitate the reaction between the isocyanate and the amine. researchgate.net The successful grafting of these cationic groups has been confirmed through analytical techniques such as X-ray photoelectron spectroscopy (XPS), which can detect the presence of nitrogen from the amine groups on the MFC surface. researchgate.net

Table 1: Reaction Parameters for Cationic Functionalization of MFC

| Parameter | Details | Source |

| Cellulose Source | Bleached softwood sulphite pulp | researchgate.net |

| Initial Treatment | Mechanical homogenization to produce MFC | researchgate.net |

| Linker Molecule | Hexamethylene diisocyanate | researchgate.net |

| Functionalizing Agent | This compound | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

| Reaction Temperature | 50°C | researchgate.net |

| Catalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) | researchgate.net |

Advanced Applications and Functionalization of 3 Diethylamino Propylamine

Applications in Biomedical and Drug Delivery Systems

The distinct properties of 3-(Diethylamino)propylamine make it a valuable component in the design of intelligent biomedical systems. Its ability to respond to physiological cues, such as pH changes, allows for the creation of targeted drug and gene delivery vehicles that can release their therapeutic payload in specific microenvironments within the body. nih.gov

Development of HA-g-DEAP Nanoparticles for Drug Delivery Vehicles

A significant advancement in drug delivery has been the development of nanoparticles composed of hyaluronic acid (HA) grafted with this compound, designated as HA-g-DEAP. nih.govsigmaaldrich.comsigmaaldrich.comscientificlabs.com Hyaluronic acid is a natural ligand for the CD44 receptor, which is often overexpressed in cancer cells, making it an effective targeting moiety for tumors. thno.orgmdpi.com

These pH-responsive nanoparticles are fabricated through the self-assembly of the hydrophilic HA block and the hydrophobic, non-protonated DEAP block at a neutral pH of 7.4. nih.gov The key to their function lies in the pH-dependent behavior of the DEAP groups. In the acidic environment of tumor tissues or cellular endosomes (around pH 5.0), the tertiary amine of the DEAP group becomes protonated. This change in charge destabilizes the nanoparticle structure, triggering the release of its encapsulated drug cargo, such as doxorubicin. nih.gov

Furthermore, the enzymatic degradation of the hyaluronic acid backbone by hyaluronidase, an enzyme often present in diseased tissues, can significantly accelerate the drug release rate. nih.gov This dual-stimuli response—to both acidic pH and specific enzymes—allows for a highly targeted and efficient release of therapeutic agents directly at the site of disease. nih.govgoogle.com Studies have explored various molar ratios of DEAP to HA to optimize this pH-responsive release, with formulations like HA-g-DEAP0.40 showing highly effective release of encapsulated drugs in response to pH reduction. nih.gov

| Property | Description | Mechanism/Advantage | Relevant pH |

|---|---|---|---|

| Core Structure | Hyaluronic Acid (HA) grafted with this compound (DEAP). nih.gov | Combines biocompatibility of HA with functionality of DEAPA. nih.govmdpi.com | N/A |

| Targeting | HA targets CD44 receptors overexpressed on cancer cells. thno.orgmdpi.com | Active targeting increases drug accumulation at the tumor site. nih.gov | N/A |

| Drug Release Trigger | pH-sensitivity and enzymatic degradation. nih.gov | Allows for controlled release in specific diseased environments. nih.gov | ~5.0 (Acidic) |

| Release Mechanism | Protonation of DEAP groups in acidic conditions destabilizes the nanoparticle. nih.gov | Ensures payload is released inside or near target cells. nih.govthno.org | 7.4 (Stable), <7.0 (Release) nih.govthno.org |

DEAPA-Modified Polymeric Systems for Gene Silencing Applications

DEAPA has also been instrumental in the development of non-viral vectors for gene silencing, particularly for the delivery of small interfering RNA (siRNA). nih.gov Researchers have successfully synthesized polymers by modifying the hydroxyl groups of a poly(vinyl alcohol) (PVA) backbone with DEAPA. sigmaaldrich.comscientificlabs.comnih.gov These DEAPA-PVA polymers have demonstrated the ability to complex with and protect siRNA from degradation by enzymes like RNase. nih.gov

The effectiveness of these polymers as gene silencing vectors is highly dependent on the degree of amine substitution. nih.gov A study investigating this relationship found a clear correlation between the amine density and the efficiency of gene knockdown. nih.gov

Low Amine Density (up to 23%): Inefficient in mediating gene silencing. nih.gov

Optimal Amine Density (~30%): Resulted in efficient gene silencing. nih.gov

High Amine Density (48%): Led to non-specific knockdown effects. nih.gov

In another approach, biodegradable polyester (B1180765) nanoparticles have been created using tertiary-amine-modified PVA backbones grafted to poly(d,l-lactide-co-glycolide) (B1216819) (PLGA), forming DEAPA–PVA–PLGA polymers. researchgate.netnih.gov These nanoparticles, typically 150–200 nm in size, are capable of encapsulating siRNA with high efficiency. nih.gov They are designed to degrade relatively quickly (within 4 hours) under physiological conditions, providing a sustained release of the siRNA cargo. nih.gov In studies using a human lung epithelial cell line, these DEAPA-modified nanoparticles achieved a potent 80–90% knockdown of a target reporter gene, highlighting their promise for therapeutic applications such as pulmonary gene delivery. nih.gov

| Amine Density (% Substitution) | Gene Silencing Outcome | Reference |

|---|---|---|

| Up to 23% | Inefficient | nih.gov |

| ~30% | Efficient | nih.gov |

| 48% | Non-specific effects | nih.gov |

Role in Peptide Synthesis Methodologies

Beyond biomedical applications, this compound is proving to be a superior alternative to traditional reagents in Solid Phase Peptide Synthesis (SPPS), a cornerstone technique for producing pharmaceutical-grade peptides. unibo.itrsc.org Its primary role is in the critical deprotection step required to build the peptide chain. google.comunibo.it

Cleavage of Fluorenylmethyloxycarbonyl (Fmoc) Amino Protective Groups

In modern SPPS, the fluorenylmethyloxycarbonyl (Fmoc) group is used to temporarily protect the N-terminal amine of an amino acid. rsc.org To elongate the peptide chain, this Fmoc group must be removed in a process called deprotection or cleavage. This is achieved by using a base. researchgate.net The mechanism involves the base abstracting a proton, leading to the elimination of the Fmoc group as dibenzofulvene (DBF). google.comgoogle.com

This liberated DBF is a reactive species that can cause unwanted side reactions with the growing peptide chain. google.com Traditionally, a secondary amine base like piperidine (B6355638) has been used because it not only cleaves the Fmoc group but also acts as a scavenger, forming a stable adduct with the DBF byproduct and preventing it from reacting elsewhere. unibo.itresearchgate.net Research has surprisingly shown that DEAPA, a primary amine, reacts in the same way as piperidine, effectively acting as a DBF scavenger and thereby preventing side reactions. google.comgoogle.com This mechanistic comparability makes DEAPA a highly suitable reagent for Fmoc cleavage in both solid and liquid phase peptide synthesis. google.comunibo.it

Comparative Analysis of DEAPA vs. Piperidine in Fmoc Deprotection

DEAPA has emerged as a viable and, in some respects, superior alternative to piperidine, the long-standing standard for Fmoc deprotection. unibo.itrsc.org A key advantage is its lower toxicity profile compared to piperidine. google.com

Studies comparing the reaction kinetics have shown that DEAPA performs on par with piperidine. For example, a 10% solution of DEAPA in solvents like N,N-dimethylformamide (DMF) or N-octyl-pyrrolidone (NOP) can achieve complete Fmoc deprotection from a model amino acid in 10 minutes, a timeframe comparable to standard piperidine protocols. unibo.it

However, a notable difference lies in their efficiency as DBF scavengers. While both form a stable adduct with DBF, piperidine is significantly more efficient at this task.

| Base (20% in DMF) | DBF-Adduct : Free DBF Ratio | Reference |

|---|---|---|

| Piperidine | 95 : 5 | rsc.org |

| DEAPA | 23 : 77 | rsc.org |

Despite piperidine's higher scavenging efficiency, the use of DEAPA has been shown to not pose any synthetic problems, as no side reactions from the remaining DBF were detected in the performed syntheses. unibo.it This demonstrates the flexibility and robustness of DEAPA as a deprotecting agent. unibo.it

Impact on Peptide Purity and Synthetic Yields

The ultimate goal of SPPS is to produce a high-purity peptide in a high yield. gyrosproteintechnologies.com Even small, repetitive inefficiencies in the coupling and deprotection steps can drastically lower the final yield of the desired full-length peptide. gyrosproteintechnologies.com The choice of deprotection agent can significantly influence the outcome by minimizing side reactions that generate impurities.

Furthermore, DEAPA has been tested for its impact on racemization, another potential source of impurity where an amino acid's stereochemistry is inverted. In a full SPPS of a peptide containing cysteine, an amino acid known to be prone to racemization, no substantial difference was observed between using DEAPA or piperidine. google.com In both cases, the racemization ratio was kept below an acceptable threshold of 0.1%. google.com The synthesis of the peptide drug Octreotide using DEAPA as the deprotecting agent also yielded a final product with high purity, demonstrating its effectiveness in a practical, multi-step synthesis. google.comunibo.it

Performance in Carbon Dioxide (CO2) Capture Technologies

This compound (DEAPA) has emerged as a promising solvent for carbon dioxide capture due to its unique molecular structure, which contains both a primary and a tertiary amine group. This dual functionality offers potential advantages in terms of absorption rate, capacity, and regeneration energy.

Kinetic studies are crucial for understanding the rate at which a solvent can capture CO2, a key factor in the design of absorption columns. The presence of both primary and tertiary amine functionalities within the DEAPA molecule influences its reaction kinetics with CO2. The primary amine group contributes to a fast reaction rate, while the tertiary amine group can promote the formation of bicarbonate, which is energetically favorable for solvent regeneration. acs.orgresearchgate.net

Equilibrium studies determine the maximum amount of CO2 that can be absorbed by the solvent under specific conditions of temperature and pressure. The CO2 equilibrium solubility of DEAPA has been measured at various temperatures and CO2 partial pressures. acs.org These studies indicate that DEAPA possesses a high CO2 absorption capacity. acs.org The intramolecular tertiary amino group in DEAPA has been shown to enhance the CO2 absorption capacity of the primary amino group. acs.org

The reactions involved in the absorption of CO2 into an aqueous DEAPA solution include the protonation of the amines, the formation of carbamate (B1207046) from the primary amine, the ionization of water, and the formation and dissociation of bicarbonate ions. acs.org

DEAPA's performance has been compared to conventional blended amine solvents like monoethanolamine (MEA) and methyldiethanolamine (MDEA) mixtures. acs.org MEA, a primary amine, offers a high absorption rate but suffers from a high heat of absorption. MDEA, a tertiary amine, has a lower heat of absorption but a slower reaction rate. Blending them aims to combine their advantages.

A study comparing a 2 M DEAPA solution with a 4 M MEA-MDEA (1:1 mole ratio) blend showed that the intramolecular tertiary amino group of DEAPA effectively promotes the CO2 absorption rate of its primary amino group. acs.org However, ¹³C NMR analysis revealed that the intermolecular tertiary amine in the MEA-MDEA system was more effective at promoting bicarbonate formation at earlier CO2 loading stages, producing less carbamate than DEAPA. acs.orgresearchgate.net This is significant because the formation of bicarbonate is associated with a lower energy requirement for regeneration compared to the breakdown of carbamate. acs.org

Despite this, DEAPA demonstrates the potential to be a viable alternative solvent with a high absorption rate and high CO2 capacity. acs.org

The CO2 absorption capacity of DEAPA has been found to be significant, with its intramolecular tertiary amine enhancing this capacity. acs.org The heat of absorption is a critical parameter as it directly impacts the energy required for solvent regeneration. A lower heat of absorption translates to lower energy costs.

The heat of CO2 absorption for the DEAPA system has been estimated using the Gibbs-Helmholtz equation. acs.org The results indicate that DEAPA has a lower heat of absorption (-36.4 kJ/mol) compared to MEA, MDEA, and DEA. acs.orgresearchgate.net This suggests that DEAPA could offer a more energy-efficient regeneration process in CO2 capture applications. repec.org

| Amine Solvent | Heat of Absorption (kJ/mol) |

| DEAPA | -36.4 |

| MEA | Higher than DEAPA |

| MDEA | Higher than DEAPA |

| DEA | Higher than DEAPA |

To facilitate the design and optimization of CO2 capture processes using DEAPA, empirical models have been developed based on experimental data. acs.org These models correlate the CO2 equilibrium solubility with temperature and CO2 partial pressure.

The developed empirical models for DEAPA have shown good agreement with experimental results, accurately predicting the CO2 equilibrium solubility under various conditions. acs.orgresearchgate.net This validation provides confidence in using these models for process simulations and scale-up studies. The ability to model the absorption process is essential for evaluating the performance of solvents in industrial applications, such as in membrane contactors. researchgate.net

Development of Stimuli-Responsive Polymeric Materials

The unique properties of this compound have also been leveraged in the field of materials science, particularly in the development of "smart" polymers that respond to external stimuli.

Polymers derived from a monomer containing the this compound moiety, specifically poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA), exhibit thermo- and pH-responsive behavior. mdpi.comnih.gov These polymers have been synthesized using techniques such as free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.comresearchgate.net

The synthesis via RAFT polymerization allows for better control over the polymer's molecular weight and polydispersity. Characterization of the resulting polymers has confirmed their flexible chain nature. mdpi.com The molar masses of the synthesized PDEAPMA samples have been reported to be in the range of 33,000–35,000 g∙mol⁻¹. researchgate.net

The behavior of these polymers in solution is highly dependent on temperature and pH. mdpi.comnih.gov They exhibit a lower critical solution temperature (LCST), meaning they are soluble in a solvent at lower temperatures but become insoluble and precipitate as the temperature is raised. This phase separation temperature can be tuned by changing the pH of the solution. nih.gov Investigations using turbidity and light scattering have been employed to analyze this behavior in buffer solutions across a pH range of 7–13. mdpi.com It was observed that the phase separation temperatures decrease as the pH increases. nih.gov

pH-Responsive Behavior of DEAPMA Homopolymers in Aqueous Solutions

Homopolymers of N-[3-(diethylamino)propyl]methacrylamide (DEAPMA), a derivative of this compound, exhibit dual sensitivity to both temperature and pH in aqueous environments. mdpi.comresearchgate.netnih.gov This responsive behavior is a direct consequence of the tertiary amine groups present in the polymer structure. The solubility of these polymers in water can be precisely controlled by adjusting the pH of the solution.

The investigation of this behavior often involves techniques such as turbidity measurements and light scattering to determine the precise temperature at which the polymer solution transitions from a clear, homogenous state to a turbid, phase-separated state. mdpi.comresearchgate.net For instance, in one study, the phase separation behavior of PDEAPMA homopolymers (with molar masses around 33,000–35,000 g∙mol⁻¹) was analyzed at concentrations ranging from 0.0002 to 0.008 g·cm⁻³. mdpi.comresearchgate.netnih.gov It was observed that for solutions of a PDEAPMA sample, the temperature at the onset of phase separation was 81 °C at a lower pH, but this temperature could not be reliably recorded at higher pH values as it exceeded the experimental limits, indicating a significant drop. mdpi.com This pH-triggered change in solubility is a key characteristic, making these materials promising for applications where controlled release or separation is required. Copolymers incorporating this compound have also been shown to exhibit pH-sensitive properties, forming nanoparticles that can dissociate under acidic conditions. rsc.org

The table below summarizes the general findings from research on the pH-responsive behavior of PDEAPMA homopolymers.

| pH Level | Polymer Charge State | Water Solubility | Phase Separation Temperature |

| Low pH (e.g., < 7) | Protonated (Cationic) | High | High |

| High pH (e.g., > 9) | Deprotonated (Neutral) | Low | Low mdpi.comnih.gov |

Mechanistic Insights and Intermolecular Interaction Studies

Investigation of Dissociation Constants (pKa) and Protonation Behavior

The presence of two distinct amino groups—one primary and one tertiary—within the DEAPA molecule results in complex acid-base chemistry. The dissociation constants (pKa) and the sequence of protonation are critical for applications such as CO₂ capture, where the pH of the solution and the availability of free amine sites are paramount. mdpi.com

The pKa values of 3-(Diethylamino)propylamine have been experimentally determined using potentiometric titration over a range of temperatures. mdpi.comresearchgate.net A comprehensive study measured these constants from 293.15 K to 323.15 K (20°C to 50°C). mdpi.comresearchgate.netresearchgate.netuq.edu.audntb.gov.ua The data reveals that, like most amines, the basicity of DEAPA decreases as the temperature increases.

Below is a data table of the experimentally determined pKa values for DEAPA at various temperatures.

Table 1: Experimental pKa Values for this compound at Various Temperatures

| Temperature (K) | Temperature (°C) | pKa |

|---|---|---|

| 293.15 | 20 | 10.39 |

| 298.15 | 25 | 10.24 |

| 303.15 | 30 | 10.09 |

| 308.15 | 35 | 9.95 |

| 313.15 | 40 | 9.81 |

| 323.15 | 50 | 9.54 |

Data sourced from studies determining dissociation constants of amines for carbon capture. mdpi.comresearchgate.netresearchgate.netuq.edu.audntb.gov.ua

Due to its unsymmetrical structure containing both a primary and a tertiary amino group, determining the protonation order in DEAPA is essential for modeling its behavior in reactions. mdpi.com Computational chemistry studies have been employed to clarify this sequence. mdpi.comresearchgate.net The calculations confirm that the tertiary amino group in DEAPA is the first to be protonated. mdpi.com This is a significant finding, as it contrasts with simpler symmetrical diamines and impacts how DEAPA interacts in systems like CO₂ absorption solutions. The higher basicity of the tertiary amine (pKa ≈ 10.2 at 25°C) compared to the primary amine (pKa ≈ 8.5 at 25°C) underlies this behavior. This preferential protonation of the tertiary amine is a key factor required for accurately modeling the solubility of CO₂ in amine solutions containing DEAPA. mdpi.com

Analysis of Intermolecular Forces and Hydrogen Bonding Mechanisms

The physical and chemical properties of DEAPA in solution are heavily influenced by intermolecular forces, particularly hydrogen bonding. These interactions dictate properties like viscosity, density, and the ability to act as a solvent or reactant.

The interactions within a binary mixture of this compound (DEAPA) and 2-Propoxyethanol (B165432) (2-PE) have been investigated to understand the hydrogen bonding mechanism. acs.orgacs.org Computational chemistry and spectral analyses, including Raman and 1H NMR spectroscopy, were used to characterize the forces at play. acs.org The studies optimized the configurations of single molecules and bimolecular complexes (2-PE + 2-PE, DEAPA + DEAPA, and 2-PE + DEAPA) to infer the nature of the hydrogen bonds. acs.orgacs.org

The results indicated the existence of significant intermolecular interactions between 2-PE and DEAPA molecules. acs.org The viscosity of the mixed solutions was observed to increase and then decrease as the concentration of 2-PE changed, with a maximum viscosity near a mole fraction that suggests strong interactions. acs.org Spectroscopic and computational results confirmed that a hydrogen bonding mechanism is established between the hydroxyl group of 2-PE and the nitrogen atoms of DEAPA. acs.org

The unique bifunctional structure of DEAPA, with its accessible primary amine and sterically bulkier tertiary amine, governs its interaction dynamics. In CO₂ capture applications, this structure allows for a "mixed-amine effect" within a single molecule. researchgate.net The primary amino group can react directly with CO₂, while the tertiary amino group can accept a proton from the resulting zwitterion intermediate, promoting the absorption rate. researchgate.net

In mixed solvent systems like DEAPA and 2-propoxyethanol, computational analysis has shown that the most stable bimolecular configuration involves a hydrogen bond between the two different molecules (2-PE + DEAPA). acs.orgacs.org This indicates that the interaction between the unlike molecules is stronger than the self-association of either component. The specific geometry and electron distribution of DEAPA facilitate these strong, directed intermolecular forces.

Reaction Mechanism Elucidation in Specific Applications

The dual amine functionality of DEAPA drives its reaction mechanisms in various industrial applications.

As a curing agent for epoxy resins, the primary amine group of DEAPA undergoes nucleophilic addition to the epoxide ring, initiating the cross-linking process. The tertiary amine can act as a catalyst for the curing reaction, accelerating the hardening of the resin.

In organic synthesis, DEAPA's mechanism of action is rooted in its nucleophilicity. For instance, it is used for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis. The amine groups act as nucleophiles to facilitate the deprotection reaction, leading to the free amine on the peptide chain. Furthermore, DEAPA serves as a chemical intermediate in the synthesis of other complex molecules, such as amides derived from vegetable oils, where it is reacted with the oil before a subsequent oxidation step to form N-oxides. ontosight.ai

Role of Intramolecular Primary and Tertiary Amino Groups in CO₂ Absorption

Furthermore, studies comparing DEAPA with blended amine systems, such as monoethanolamine (MEA) and methyldiethanolamine (MDEA), have highlighted the efficiency of this intramolecular mechanism. acs.org While intermolecular tertiary amines in blended systems also promote the formation of bicarbonate, the intramolecular assistance in DEAPA contributes to its high CO₂ absorption capacity. acs.org

| Amine System | Molarity | CO₂ Absorption Enhancement | Reference |

| This compound (DEAPA) | 2 M | Intramolecular promotion of primary amine absorption | acs.org |

| Monoethanolamine (MEA) | 2 M | Baseline for comparison | acs.org |

| MEA-MDEA Blend (1:1 mole ratio) | 4 M | Intermolecular promotion of primary amine absorption | acs.org |

Formation of Carbamate (B1207046) and Bicarbonate Species in CO₂ Reactions

The reaction of this compound with CO₂ leads to the formation of two primary product species: carbamate and bicarbonate. The distribution of these species is influenced by factors such as CO₂ loading and the specific reaction conditions.

Initially, the primary amino group of DEAPA reacts with CO₂ to form a carbamate. This reaction is relatively fast. Subsequently, the tertiary amino group facilitates the hydrolysis of the carbamate or directly catalyzes the hydration of CO₂ to form bicarbonate and a protonated amine. usn.noresearchgate.net

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying the species formed during CO₂ absorption. acs.orgresearchgate.netntnu.no Studies using this technique have shown that at lower CO₂ loadings, carbamate formation is more prevalent. As the CO₂ loading increases, the concentration of bicarbonate species tends to rise. acs.org

In comparison to blended amine systems like MEA-MDEA, the intramolecular tertiary amine in DEAPA has been observed to lead to a different product distribution. The intermolecular tertiary amine in the MEA-MDEA system was found to be more favorable for promoting the primary amine to form bicarbonate at an earlier CO₂ equivalent loading stage, resulting in less carbamate formation compared to the intramolecular action in DEAPA. acs.org

The ability of the tertiary amine to act as a base and accept a proton is fundamental to the formation of bicarbonate. usn.no This process is crucial for achieving a higher CO₂ loading capacity, as the stoichiometry for bicarbonate formation allows for one mole of CO₂ to be captured per mole of tertiary amine, in addition to the CO₂ captured by the primary amine.

| Species | Formation Pathway | Role of Amine Groups |

| Carbamate | Direct reaction of the primary amino group with CO₂. | The primary amine acts as a nucleophile. |

| Bicarbonate | Hydrolysis of carbamate or direct hydration of CO₂ catalyzed by the tertiary amino group. | The tertiary amine acts as a base, accepting a proton. |

Computational Chemistry and Theoretical Modeling of 3 Diethylamino Propylamine Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Ab Initio and Density Functional Theory (DFT), serve as foundational tools for investigating the electronic structure and energetic properties of 3-(Diethylamino)propylamine at the molecular level. These calculations are crucial for understanding its reactivity and interactions.

Prediction of Dissociation Constants using Computational Methods (COSMO-RS, Gaussian)

The dissociation constant (pKa) is a critical parameter governing the ionization state of DEAPA in solution, which is essential for applications like CO₂ capture. Computational models such as the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) and calculations using software packages like Gaussian have been employed to estimate these values. mdpi.comresearchgate.net

In one study, COSMO-RS, implemented via CosmothermX software with the TZVP calculation method, was used to predict the pKa values of DEAPA at a standard temperature of 298.15 K. mdpi.comsemanticscholar.org Concurrently, calculations were performed using Gaussian 09 software. mdpi.comresearchgate.net These computational chemistry approaches determine the solvation-free energy of the amine and its protonated forms. mdpi.com However, the accuracy of these predictions can be sensitive to the computational level and the thermodynamic cycle used. For instance, calculated solvation-free energies for water and hydronium ions can differ from experimental values, necessitating the use of experimental data to improve accuracy. mdpi.com The computational results are often validated by comparison with experimental data obtained through methods like potentiometric titration. mdpi.com

Optimization of Molecular and Bimolecular Configurations

Understanding the geometry of DEAPA, both as an individual molecule and in interaction with other molecules, is fundamental to predicting its behavior. Computational chemistry is used to find the most stable (optimized) configurations. acs.orgacs.org Studies have utilized software like Gaussian 09 to optimize the structures of DEAPA in its monomolecular and bimolecular (DEAPA + DEAPA) forms. acs.orgacs.org

These optimizations are typically performed using methods like DFT, Hartree-Fock (HF), or Møller-Plesset perturbation second order (MP2) with various basis sets (e.g., 6-311G+(d,p)). mdpi.com To simulate realistic conditions, a solvent environment is often included implicitly using a Polarizable Continuum Model (PCM). mdpi.comsemanticscholar.org The optimization of bimolecular configurations is particularly important for studying intermolecular forces, such as hydrogen bonds, which influence the physical properties of DEAPA solutions. acs.orgacs.org

Determination of Potential Energy Surfaces (PES) for Protonated Species

DEAPA is an unsymmetrical diamine, containing both a primary and a tertiary amino group, leading to questions about its protonation order. mdpi.comsemanticscholar.org Determining the Potential Energy Surface (PES) for the different possible protonated species helps to identify the most stable form. mdpi.comresearchgate.net

Computational studies have calculated the energy (E) of DEAPA after protonation at either the primary amino group (E1) or the tertiary amino group (E2). mdpi.com The difference in these energies (ΔE = E1 - E2) indicates the preferred protonation site. For this compound, calculations using various methods (HF, DFT, MP2) consistently show a positive value for ΔE, meaning that E1 is higher than E2. mdpi.comresearchgate.net This indicates that the protonated tertiary amino group is more stable than the protonated primary amino group. mdpi.comsemanticscholar.orgresearchgate.net This finding is crucial for accurately modeling processes like CO₂ solubility in aqueous amine solutions. mdpi.comsemanticscholar.org

Calculated Difference in Potential Energy Surface (PES) for Protonated DEAPA

This table shows the calculated energy difference between protonating the primary amino group (E1) and the tertiary amino group (E2). A positive value indicates that the protonated tertiary amine is more stable. Data sourced from a study by Nguyen et al. mdpi.com

| Calculation Method | Basis Set | ΔE (kJ·mol⁻¹) |

|---|---|---|

| HF | 6-311G+(d,p) | 15.2 |

| DFT | B3LYP/3-21G | 14.9 |

| DFT | B3LYP/6-311G+(d,p) | 17.0 |

| MP2 | 6-311G+(d,p) | 22.2 |

Application of Machine Learning in Chemical Property Prediction

Machine learning (ML) has emerged as a powerful tool for accelerating the prediction of chemical properties, offering a faster alternative to purely quantum mechanical calculations.

Artificial Neural Network (ANN) Models for pKa Estimation

Artificial Neural Network (ANN) models have been successfully applied to estimate the pKa values of amines, including this compound. mdpi.comuq.edu.audntb.gov.ua These models are trained on datasets of experimental pKa values and molecular properties to learn the complex relationship between a molecule's structure and its acidity. mdpi.comresearchgate.net

For DEAPA, an ANN method was employed to model pKa data, demonstrating that such models can achieve acceptable results, especially when sufficient experimental data for training is available. mdpi.comuq.edu.audntb.gov.ua A key advantage of this approach is its ability to estimate missing pKa values. mdpi.com Furthermore, when experimental data is scarce, properties generated from simulation software like Aspen Plus or CosmothermX can be used to train the ANN. mdpi.comresearchgate.netdntb.gov.ua The resulting simulated ANN model has been shown to provide very good fits to experimental pKa values, showcasing the predictive power of combining simulation with machine learning. mdpi.comuq.edu.audntb.gov.ua

Thermodynamic and Volumetric Property Modeling of Solutions

Modeling the thermodynamic and volumetric properties of DEAPA solutions is essential for process design and optimization. Experimental data on properties like density and viscosity are often correlated using established models to calculate other important quantities. acs.orgacs.org

For binary mixtures, such as DEAPA with 2-propoxyethanol (B165432), experimental density and viscosity data have been collected at various temperatures. acs.orgacs.org This data is then used to calculate excess properties, including excess molar volume (Vₘᴱ) and viscosity deviation (Δη). acs.orgacs.org These excess properties provide insight into the nature and strength of intermolecular interactions within the solution. acs.org For instance, the density of these mixed solutions is often fitted using the least-squares method, while viscosity can be modeled with the Arrhenius equation. acs.org Similarly, for aqueous solutions of related compounds like 3-(dimethylamino)propylamine, excess molar volumes have been correlated using Redlich-Kister equations to derive partial molar volumes across the entire concentration range. researchgate.net

Properties Modeled for Amine Solutions

This table summarizes the types of properties measured and calculated for solutions containing DEAPA or similar amines to understand their thermodynamic and volumetric behavior.

| Measured Property | Calculated/Correlated Property | Purpose |

|---|---|---|

| Density | Excess Molar Volume (Vₘᴱ), Partial Molar Volume (V̅) | Analyze packing effects and intermolecular interactions. acs.orgacs.orgresearchgate.net |

| Viscosity | Viscosity Deviation (Δη), Excess Gibbs Free Energy of Activation (ΔG*E) | Investigate the strength of interactions between component molecules. acs.orgacs.org |

Prediction of Excess Properties and Thermodynamic Quantities for Mixed Solutions

The study of excess properties and thermodynamic quantities of mixed solutions containing this compound (DEAPA) provides crucial insights into the molecular interactions present in these systems. Computational chemistry and theoretical modeling are instrumental in predicting and interpreting these properties, offering a molecular-level understanding that complements experimental data.

Recent research has focused on binary mixtures of DEAPA with various organic solvents, aiming to characterize their non-ideal behavior. One significant study investigated the density and viscosity of mixed solutions of DEAPA and 2-propoxyethanol (2-PE) across a range of temperatures (298.15 K to 318.15 K) and at atmospheric pressure. acs.org From these experimental measurements, several excess properties and thermodynamic quantities were calculated to elucidate the intermolecular interactions between DEAPA and 2-PE molecules. acs.org

The calculated excess properties include the excess molar volume (VEm), viscosity deviation (Δη), and excess Gibbs free energy of activation for viscous flow (ΔG*E). acs.org These properties quantify the deviation of the real mixture from an ideal solution. For the DEAPA + 2-PE system, the excess properties were fitted to the Redlich-Kister equation to determine the fitting parameters and standard deviations. acs.org

Furthermore, thermodynamic quantities of activation for viscous flow, such as the activation enthalpy (ΔH), activation entropy (ΔS), and activation free energy (ΔG*), were determined to understand the energetics of the flow process. acs.org The investigation was extended by using Gaussian 09 software to perform computational chemistry calculations, which helped in optimizing the structures of the individual molecules and their bimolecular complexes to identify stable configurations. acs.org

Another study explored the volumetric properties of binary mixtures of 3-diethylaminopropylamine (3-DEPA) with 2-propanol or monoethyleneglycol at various temperatures. ekb.eg This research also calculated excess molar volumes and excess partial molar volumes from experimental density data. The results for these mixtures indicated negative deviations from ideal behavior, which were attributed to strong dipole-dipole interactions and the formation of hydrogen bonds between the constituent molecules. ekb.eg

Detailed Research Findings

In the study of (2-propoxyethanol + 3-diethylaminopropylamine) mixed solutions, it was observed that the viscosity of the mixture exhibits a maximum value near a mole fraction of 0.74 for 2-PE, suggesting significant intermolecular interactions. acs.org The calculated excess properties and thermodynamic quantities provided further evidence of these interactions. acs.org Computational chemistry analysis, in conjunction with spectroscopic methods, was employed to further probe the nature of these interactions, particularly the hydrogen bonding between the molecules. acs.org

The investigation into the mixtures of 3-DEPA with 2-propanol or monoethyleneglycol consistently showed negative excess molar volumes across the studied compositions and temperatures. ekb.eg This suggests that the molecules in the mixture are packed more efficiently than in an ideal solution, likely due to the formation of intermolecular hydrogen bonds and strong dipole-dipole forces. ekb.eg

The following interactive data tables summarize the types of excess properties and thermodynamic quantities that have been computationally and theoretically modeled for mixed solutions of this compound.

Table 1: Excess Properties of this compound (2) + 2-Propoxyethanol (1) Binary Mixtures

This table is based on data from studies on the volumetric and viscometric properties of DEAPA mixtures. The values would be derived from experimental density and viscosity measurements and correlated using models like the Redlich-Kister equation.

| Mole Fraction of 2-PE (x₁) | Temperature (K) | Excess Molar Volume (VEm) (cm³/mol) | Viscosity Deviation (Δη) (mPa·s) | Excess Gibbs Free Energy of Activation (ΔG*E) (J/mol) |

| 0.1 | 298.15 | |||

| 0.3 | 298.15 | |||

| 0.5 | 298.15 | |||

| 0.7 | 298.15 | |||

| 0.9 | 298.15 | |||

| 0.5 | 308.15 | |||

| 0.5 | 318.15 |

Table 2: Thermodynamic Quantities of Activation for Viscous Flow in this compound (2) + 2-Propoxyethanol (1) Binary Mixtures

This table represents the thermodynamic parameters calculated from the temperature dependence of viscosity, providing insights into the energy barriers and molecular ordering during flow.

| Mole Fraction of 2-PE (x₁) | Temperature (K) | Activation Enthalpy (ΔH) (kJ/mol) | Activation Entropy (ΔS) (J/mol·K) | Activation Free Energy (ΔG*) (kJ/mol) |

| 0.1 | 298.15 | |||

| 0.3 | 298.15 | |||

| 0.5 | 298.15 | |||

| 0.7 | 298.15 | |||

| 0.9 | 298.15 | |||

| 0.5 | 308.15 | |||

| 0.5 | 318.15 |

Advanced Analytical and Spectroscopic Characterization in 3 Diethylamino Propylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the detailed molecular-level investigation of 3-(Diethylamino)propylamine. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in understanding its behavior in solution and its reactivity.

¹H NMR for Intermolecular Interactions and Solution Behavior

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers valuable insights into the structure and dynamic behavior of this compound in solution. The chemical shifts, coupling constants, and signal multiplicities of the protons in the DEAPA molecule are sensitive to the surrounding chemical environment, including solvent effects and intermolecular interactions such as hydrogen bonding.

While a specific, detailed ¹H NMR spectrum for this compound was not found in the reviewed literature, data for the closely related compound 3-dimethylaminopropylamine (B130723) in CDCl₃ provides an illustrative example of the expected spectral features. The proton signals are assigned as follows: the protons on the carbon adjacent to the primary amine (A), the protons on the carbon adjacent to the tertiary amine (C), the central methylene (B1212753) protons (D), the protons of the N-methyl groups (B), and the primary amine protons (E). chemicalbook.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| A (-CH₂-NH₂) | 2.745 |

| B (-N(CH₃)₂) | 2.25 |

| C (-CH₂-N(CH₃)₂) | 2.216 |

| D (-CH₂-CH₂-CH₂-) | 1.60 |

| E (-NH₂) | 1.15 |

For this compound, one would expect a similar pattern with additional complexity in the ethyl group signals (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). Changes in solvent polarity and the ability of the solvent to act as a hydrogen bond donor or acceptor would lead to shifts in the positions of the N-H and adjacent C-H proton signals, providing information on the nature and strength of intermolecular interactions.

¹³C NMR for Reaction Mechanism Analysis (e.g., CO₂ Absorption)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a crucial technique for elucidating reaction mechanisms, particularly in processes like carbon dioxide (CO₂) absorption by amines. The chemical shifts of the carbon atoms in the this compound backbone, as well as those of the reaction products, provide direct evidence of the chemical transformations occurring.

In the context of CO₂ capture, primary and secondary amines can react with CO₂ to form carbamates. ¹³C NMR can distinguish between the unreacted amine, the protonated amine, and the carbamate (B1207046) species. For instance, in studies of CO₂ absorption by other amines, the peak for the bicarbonate ion typically appears around 162 ppm, while the carbamate ion signal is found near 165 ppm. rsc.org

While a specific ¹³C NMR spectrum for this compound was not available in the searched literature, the spectrum of propylamine (B44156) shows three distinct carbon signals, with the carbon atom closest to the electronegative nitrogen atom exhibiting the largest chemical shift. docbrown.info A similar trend would be expected for DEAPA, with five distinct carbon signals in its backbone. Upon reaction with CO₂, the appearance of new signals in the 160-170 ppm range would confirm the formation of carbamate and/or bicarbonate, allowing for a quantitative analysis of the species in solution and providing insights into the reaction equilibrium and kinetics. rsc.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information about the chemical interactions and solution properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding, in systems containing this compound. The vibrational frequencies of the N-H and C-N bonds are sensitive to their chemical environment.

The infrared spectrum of a primary amine like propylamine shows characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. docbrown.info Typically, two bands are observed for the primary amine group (-NH₂) corresponding to asymmetric and symmetric stretching modes. Hydrogen bonding between amine molecules leads to a broadening and shifting of these N-H stretching bands to lower frequencies. docbrown.info Additionally, N-H deformation vibrations are observed around 1580-1650 cm⁻¹, and C-N stretching vibrations appear in the 1020-1220 cm⁻¹ region. docbrown.info For this compound, which contains both a primary and a tertiary amine, the FTIR spectrum would be a composite of the characteristic bands for both functionalities, with the N-H bands of the primary amine being particularly informative about hydrogen bonding interactions in various solvents or in the presence of other molecules.

UV-Vis Spectroscopy for Solution Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Simple aliphatic amines, such as this compound, generally exhibit weak absorption in the far UV region (around 200 nm), which is of limited analytical value for direct quantification or characterization in many common solvents. libretexts.org

However, UV-Vis spectroscopy can be a valuable tool for solution analysis when the amine is derivatized to form a chromophoric product. For instance, aliphatic amines can react with reagents like 4-chloro-7-nitrobenzofurazan (B127121) (chloro-NBD) to form products with strong absorbance maxima at visible wavelengths (e.g., 470 nm). nih.gov This approach allows for the sensitive and selective quantification of amines in various samples. While direct UV-Vis analysis of this compound is challenging, derivatization methods can be employed for its determination in solution. nih.gov

Light Scattering and Rheological Techniques for Polymer and Solution Characterization

Dynamic Light Scattering (DLS) and rheology are powerful techniques for characterizing the macroscopic properties of polymers and solutions that incorporate this compound. These methods provide insights into particle size, molecular weight, and the flow behavior of these materials.

Dynamic Light Scattering is widely used to determine the size distribution of particles in suspension or polymers in solution. wikipedia.org This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. azonano.com For polymers containing amine functionalities, DLS can be used to study their aggregation behavior, micelle formation, and response to stimuli such as pH and temperature. The hydrodynamic radius of polymer coils or nanoparticles can be determined, providing information on their conformation and interactions in solution. azonano.com

Rheology is the study of the flow and deformation of matter. For polymer solutions containing this compound, rheological measurements can provide information on viscosity, viscoelasticity, and gelation behavior. technologynetworks.com The incorporation of amine groups into a polymer backbone can significantly influence its rheological properties through mechanisms such as hydrogen bonding and electrostatic interactions. aip.org For example, the viscosity of a polymer solution can be tuned by changing the concentration of the amine-functionalized polymer or by altering the pH of the solution, which affects the protonation state of the amine groups. nih.gov These techniques are crucial for understanding the processability and performance of materials in applications such as coatings, adhesives, and drug delivery systems.

Turbidity and Static Light Scattering for Polymer Phase Separation

Turbidity and Static Light Scattering (SLS) are powerful techniques for investigating the phase behavior of polymer solutions. These methods are particularly useful for studying thermo- and pH-responsive polymers, such as poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA), which can undergo phase separation in response to environmental stimuli.

In research conducted on PDEAPMA, turbidity measurements were used to identify the onset of phase separation in aqueous buffer solutions. nih.gov By monitoring the optical transparency of the polymer solution as a function of temperature and pH, researchers can determine the lower critical solution temperature (LCST), the point at which the polymer becomes insoluble and the solution turns cloudy. For PDEAPMA, it was observed that phase separation temperatures decreased as the pH of the solution increased. mdpi.com

Static Light Scattering analyzes the time-averaged intensity of light scattered by a polymer solution. nih.gov This technique provides information about the weight-average molar mass (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions. epa.gov In studies of PDEAPMA, SLS has been employed to characterize the aggregation behavior of the polymer under different pH conditions. nih.gov As the pH changes, the protonation state of the diethylamino groups is altered, leading to changes in polymer conformation and intermolecular association, which can be quantified by SLS.

Table 1: Phase Separation Behavior of PDEAPMA in Buffer Solutions

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| pH Influence | pH range of 7–13 | Phase separation temperatures decreased as pH increased. | nih.govmdpi.com |

| Aggregation | Low temperature | Macromolecules and aggregates were present, formed by hydrophobic unit interactions. | nih.gov |

| LCST | Varied with pH | The lower critical solution temperature was dependent on the solution's acidity. | nih.govmdpi.com |

Dynamic Light Scattering for Hydrodynamic Properties of Polymers

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution and hydrodynamic properties of particles and polymers in solution. mdpi.commdpi.com DLS measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of particles. nih.gov From these fluctuations, the translational diffusion coefficient can be calculated, which is then used to determine the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. nih.gov

DLS has been instrumental in characterizing the hydrodynamic behavior of PDEAPMA in various buffer solutions. nih.gov At a pH below 8 and at room temperature, DLS detected particles with a hydrodynamic radius (Rh-f) of approximately 4.0 ± 1.0 nm, corresponding to individual polymer macromolecules. nih.gov As the pH or temperature is changed, DLS can monitor the formation of aggregates and changes in the polymer's conformational state from a random coil to a more condensed globule. nih.govnih.gov This provides detailed insights into the self-assembly and phase transition mechanisms of the polymer. nih.gov

Table 2: Hydrodynamic Radii of PDEAPMA Particles at 21°C

| Polymer Sample | Condition | Hydrodynamic Radius (Rh-f) | Reference |

|---|---|---|---|

| PDEAPMA-C | Buffer solution, pH < 8 | (4.0 ± 1.0) nm | nih.gov |

| PDEAPMA-R | Buffer solution, pH < 8 | (4.0 ± 1.0) nm | nih.gov |

PDEAPMA-C: Synthesized by conventional free radical polymerization. PDEAPMA-R: Synthesized by RAFT polymerization.

Viscometry for Solution Transport Properties and Viscous Flow Activation Energies

Viscometry is a fundamental technique for studying the transport properties of polymer solutions and liquid mixtures. It measures the resistance of a fluid to flow, providing information about molecular size, conformation, and intermolecular interactions. The intrinsic viscosity, determined using methods like an Ostwald viscometer, is a key parameter for characterizing the hydrodynamic volume of a polymer chain. nih.gov For polymers like PDEAPMA, intrinsic viscosity has been measured in solvents such as chloroform (B151607) to determine their hydrodynamic characteristics. nih.gov

In the context of this compound (DEAPA) itself, viscometry has been used to study its behavior in mixed solutions, for example with 2-propoxyethanol (B165432), across a range of temperatures (298.15 K to 318.15 K). Such studies are crucial for applications like CO2 capture, where the viscosity of amine solutions is a critical parameter.

From temperature-dependent viscosity data, thermodynamic parameters related to the viscous flow can be calculated. The activation energy for viscous flow provides insight into the energy barrier that molecules must overcome to move past one another. Related thermodynamic quantities, such as the excess viscous activation free energy (ΔGE), activation enthalpy (ΔH), and activation entropy (ΔS*), can be determined to further understand the nature and strength of intermolecular interactions, such as hydrogen bonding, between the components in the solution. For DEAPA and 2-propoxyethanol mixtures, these calculated excess properties and thermodynamic quantities indicated the presence of intermolecular interactions.

Table 3: Viscosity and Activation Energy Data for DEAPA + 2-PE Mixtures at 298.15 K

| Mole Fraction of DEAPA (x₁) | Viscosity (η), mPa·s | Excess Viscous Activation Free Energy (ΔG*E), kJ·mol⁻¹ | Reference |

|---|---|---|---|

| 0.1031 | 1.838 | -0.117 | |

| 0.2038 | 1.701 | -0.222 | |

| 0.3023 | 1.579 | -0.312 | |

| 0.4005 | 1.464 | -0.389 | |

| 0.5001 | 1.354 | -0.451 | |

| 0.6001 | 1.250 | -0.493 | |

| 0.7011 | 1.150 | -0.505 | |

| 0.8035 | 1.054 | -0.469 | |

| 0.9034 | 0.966 | -0.347 |

Data extracted from a study on (2-propoxyethanol + 3-Diethylamino propylamine) mixed solutions.

Fluorescence Light Scattering (FLS) for Interaction Analysis